1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,4-dimethylpiperidine with a fluorinated alcohol under specific conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction. Common bases used in such reactions include sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
Scientific Research Applications
1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylpiperidin-1-yl)-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(2,4-Dimethylpiperidin-1-yl)-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications.
Properties
Molecular Formula |
C10H20FNO |
---|---|
Molecular Weight |
189.27 g/mol |
IUPAC Name |
1-(2,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C10H20FNO/c1-8-3-4-12(9(2)5-8)7-10(13)6-11/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
VWZLIHBZZULCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(C1)C)CC(CF)O |
Origin of Product |
United States |
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